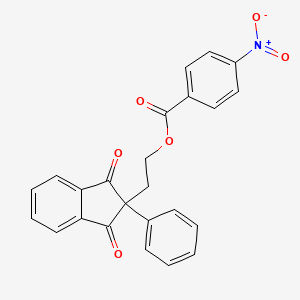

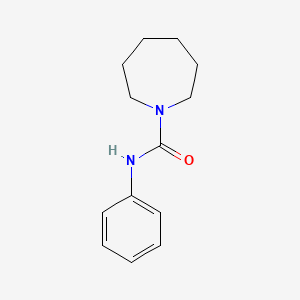

![molecular formula C15H16O3 B5515032 1-methoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5515032.png)

1-methoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[c]chromen-6-ones belong to a class of compounds with varied biological and chemical properties. They have been studied for their potential antibacterial activity, fluorescence, and interaction with metals, among other characteristics. The structure of these compounds often involves a chromene moiety, a fused benzene, and a pyran ring, which allows for a diverse range of chemical reactions and properties.

Synthesis Analysis

The synthesis of related compounds often involves one-pot, multicomponent reactions, or regioselective Wittig reactions. For instance, a series of 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones were synthesized via a one-pot multicomponent reaction involving 6-methoxy-1-tetralone, aryl aldehydes, and thiourea, followed by cyclization under solvent-free conditions (Velpula et al., 2015).

Molecular Structure Analysis

Structural analyses of similar compounds have been conducted using X-ray crystallography, revealing specific conformations and molecular interactions. The crystal structure of compounds like 6-methoxy-3,3-dimethyl-3H-benzo[f]chromene showcases pi-pi stacking interactions and C-H...pi(arene) hydrogen bonds, forming dimeric aggregates (da Silva et al., 2007).

Chemical Reactions and Properties

Benzo[c]chromen-6-ones undergo various chemical reactions, including etherification, oximation, Beckmann rearrangement, and reactions with phosphorus ylides. These reactions lead to a variety of products with potential antibacterial and enzyme inhibitory activities (Bezergiannidou‐Balouctsi et al., 1993).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can be significantly influenced by their molecular structure and substituents. For example, the crystal structure analysis provides insight into the molecular packing and intermolecular interactions within the crystal lattice (Wang et al., 2005).

Applications De Recherche Scientifique

Synthetic Applications

A study by Velpula et al. (2015) detailed the one-pot, solvent-free synthesis of a series of compounds derived from 6-methoxy-1-tetralone, showcasing its application in creating antibacterial agents. This synthesis utilized a multi-component reaction followed by cyclization, highlighting its potential in medicinal chemistry for developing broad-spectrum antibacterial compounds (Velpula et al., 2015).

Fluorescence Properties

Uchiyama et al. (2006) explored the unusual fluorescence properties of a similar compound, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, noting its almost non-fluorescent nature in aprotic solvents while exhibiting strong fluorescence in protic solvents. This highlights its potential as a fluorogenic sensor, leveraging its "off-on" fluorescence capabilities in varying solvent environments (Uchiyama et al., 2006).

Metal Interaction Studies

Gülcan et al. (2021) investigated the fluorescence and metal interaction properties of racemic derivatives of benzo[c]chromen-6-one, demonstrating its utility in designing fluorescence probes. This work particularly emphasized the compound's fluorescence enhancement in the presence of metals, suggesting its application in analytical, environmental, and medicinal chemistry for detecting metal ions (Gülcan et al., 2021).

Crystallographic and Structural Insights

Several studies have focused on the crystallographic analysis of related compounds, providing insights into their molecular structures and interactions. For instance, the work by Siegel et al. (2010) and Dasari et al. (2013) on alternariol and its derivatives revealed the molecular configurations and hydrogen bonding patterns, which are essential for understanding the compound's chemical behavior and its interaction within biological systems (Siegel et al., 2010; Dasari et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

1-methoxy-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-9-7-12(17-2)14-10-5-3-4-6-11(10)15(16)18-13(14)8-9/h7-8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFWOTCGKOSXKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5514955.png)

![5-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5514958.png)

![8-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514984.png)

![[(3aS*,9bS*)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5514988.png)

![[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5515018.png)

![2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5515028.png)

![3-[(2-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5515042.png)

![rel-(3aR,6aR)-2-benzyl-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5515050.png)

![2-methyl-4-(3-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5515055.png)